1-Chloro-4-cyclopropyl-4-methylpentan-2-one
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Overview
Description
1-Chloro-4-cyclopropyl-4-methylpentan-2-one is an organic compound with the molecular formula C9H15ClO and a molecular weight of 174.67 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a chlorine atom, a cyclopropyl group, and a ketone functional group, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Chloro-4-cyclopropyl-4-methylpentan-2-one typically involves the chlorination of 4-cyclopropyl-4-methylpentan-2-one. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions . The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and ensure high yield.
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
1-Chloro-4-cyclopropyl-4-methylpentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, ethers, or thioethers.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or acetone. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-cyclopropyl-4-methylpentan-2-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-cyclopropyl-4-methylpentan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-Chloro-4-cyclopropyl-4-methylpentan-2-one can be compared with similar compounds like:
1-Chloro-4-methylpentan-2-one: Lacks the cyclopropyl group, resulting in different reactivity and applications.
4-Cyclopropyl-4-methylpentan-2-one:
1-Bromo-4-cyclopropyl-4-methylpentan-2-one: The bromine atom can lead to different substitution reactions compared to the chlorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-chloro-4-cyclopropyl-4-methylpentan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO/c1-9(2,7-3-4-7)5-8(11)6-10/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJOQTNHZLDRJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)CCl)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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